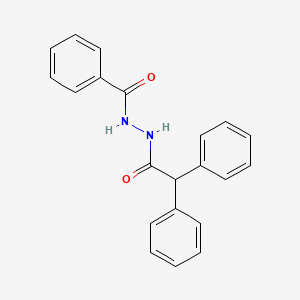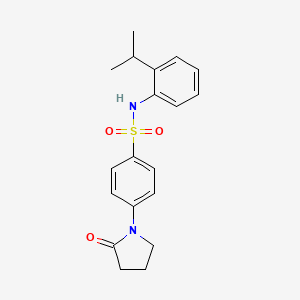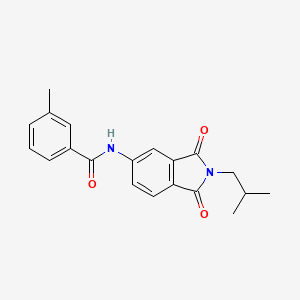
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide, also known as IMD-0354, is a synthetic small molecule inhibitor that selectively targets the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including immune response, inflammation, cell growth, and survival. Therefore, IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide selectively targets the NF-κB signaling pathway by inhibiting the activity of IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK activity, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide prevents the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in cell growth, survival, and inflammation.
Biochemical and physiological effects:
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It also reduces inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types.
実験室実験の利点と制限
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has several advantages as a research tool. It is a selective inhibitor of the NF-κB signaling pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. It is also a small molecule inhibitor, which makes it easier to administer and study in cell culture and animal models.
However, there are also some limitations to using N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, its efficacy may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several potential future directions for research on N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine its efficacy in vivo and to identify potential combination therapies that may enhance its anti-cancer effects.
Another area of interest is its potential therapeutic applications in autoimmune disorders and inflammatory diseases. Further studies are needed to determine its efficacy in animal models and to identify potential side effects and toxicity concerns.
Overall, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide is a promising research tool with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to identify its potential clinical applications.
合成法
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide can be synthesized using a multi-step process involving the condensation of 3-methylbenzoic acid with isobutylamine, followed by cyclization with phosgene and subsequent reaction with 5-amino-2-hydroxybenzoic acid. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the development and progression of cancer. Several studies have demonstrated that N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer.
In addition to cancer, N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has also been studied for its potential therapeutic applications in autoimmune disorders and inflammatory diseases. It has been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-methyl-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12(2)11-22-19(24)16-8-7-15(10-17(16)20(22)25)21-18(23)14-6-4-5-13(3)9-14/h4-10,12H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKFEDPSHMXMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
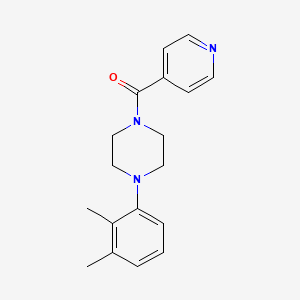
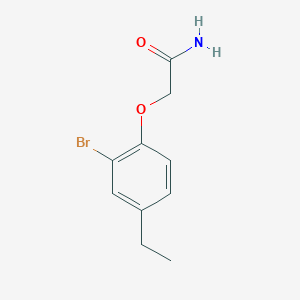
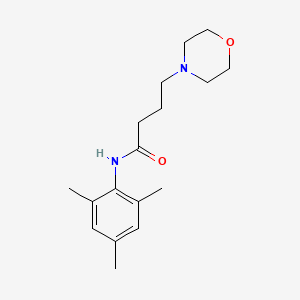
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
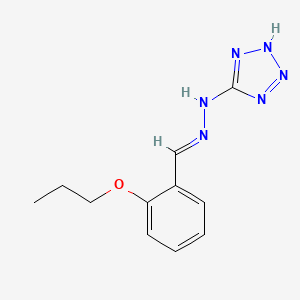

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
